5-OH-Jwh-018

Description

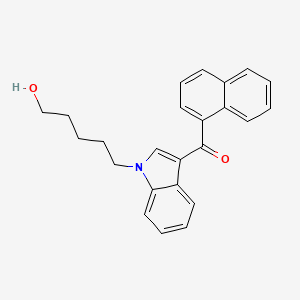

Structure

3D Structure

Properties

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHBAICDASCCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016539 | |

| Record name | JWH-018 N-(5-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-21-2 | |

| Record name | 5-OH-JWH-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-018 N-(5-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OH-JWH-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Biotransformation of 5 Oh Jwh 018

Precursor Compounds and Metabolic Origins of 5-OH-JWH-018

The direct precursor to this compound is the parent compound, JWH-018, also known as (1-pentyl-1H-indol-3-yl)-naphthalen-1-ylmethanone. wikipedia.orggoogle.com JWH-018 itself is a synthetic cannabinoid that was originally synthesized by John W. Huffman. wikipedia.org Its synthesis typically involves a two-step process. nih.gov

The metabolic origin of this compound lies in the Phase I metabolism of JWH-018. antoniocasella.euontosight.ai This process primarily occurs in the liver and involves the introduction of a hydroxyl group onto the pentyl side chain of the JWH-018 molecule. wikipedia.orgontosight.ai Specifically, the hydroxylation occurs at the fifth carbon position of the N-alkyl pentyl chain, resulting in the formation of JWH-018 N-(5-hydroxypentyl) metabolite, commonly referred to as this compound. ontosight.aicaymanchem.com This metabolic transformation is a key step in the body's effort to increase the water solubility of the compound, facilitating its eventual excretion. caymanchem.com

Enzymatic Mechanisms of JWH-018 Hydroxylation to this compound

The conversion of JWH-018 to this compound is an enzymatic process primarily mediated by the cytochrome P450 (CYP450) system. antoniocasella.eunih.gov This superfamily of enzymes is responsible for the metabolism of a wide variety of xenobiotics, including drugs and synthetic compounds.

Cytochrome P450 Isoform Involvement in this compound Formation

Several isoforms of the cytochrome P450 enzyme have been identified as key players in the hydroxylation of JWH-018. Kinetic studies using human liver microsomes and recombinant human P450 proteins have pinpointed CYP2C9 and CYP1A2 as the major isoforms responsible for the oxidation of JWH-018. nih.govresearchgate.neteuropeanreview.org These enzymes exhibit high affinity for JWH-018, with K_m values ranging from 0.81 to 7.3 μM. nih.gov While other isoforms like CYP2C19, CYP2D6, CYP2E1, and CYP3A4 show some contribution, their role in the hepatic metabolic clearance of JWH-018 is considered minimal. nih.gov

The formation of the 5-OH metabolite, along with other hydroxylated derivatives, accounts for a significant portion of JWH-018 metabolism in human liver microsomes. nih.gov Specifically, the formation of the ω-OH (5-OH) and ω-1-OH (4-OH) metabolites exhibits Michaelis-Menten kinetics. nih.gov Genetic variations, or polymorphisms, within the CYP2C9 enzyme can lead to altered rates of JWH-018 metabolism, potentially explaining some of the variability in effects observed among individuals. nih.govnih.gov

CYP450 Isoforms Involved in JWH-018 Metabolism

| CYP450 Isoform | Role in JWH-018 Metabolism | Kinetic Parameters (K_m) | Reference |

|---|---|---|---|

| CYP2C9 | Major contributor to the formation of hydroxylated metabolites. | 0.81–7.3 μM | nih.govresearchgate.neteuropeanreview.org |

| CYP1A2 | Major contributor to the formation of hydroxylated metabolites. | 0.81–7.3 μM | nih.govresearchgate.neteuropeanreview.org |

| CYP2C19 | Minimal contribution to hepatic metabolic clearance. | Not specified | nih.gov |

| CYP2D6 | Minimal contribution to hepatic metabolic clearance. | Not specified | nih.gov |

| CYP2E1 | Minimal contribution to hepatic metabolic clearance. | Not specified | nih.gov |

| CYP3A4 | Minimal contribution to hepatic metabolic clearance. | Not specified | nih.gov |

Potential Non-P450 Enzymatic Contributions to JWH-018 Biotransformation

While the cytochrome P450 system is the primary driver of JWH-018 hydroxylation, the potential involvement of other enzymatic pathways cannot be entirely ruled out. However, current research overwhelmingly points to CYP450 enzymes as the main catalysts for the formation of this compound. antoniocasella.eunih.gov Further investigation may be needed to explore minor or alternative biotransformation routes.

Subsequent Metabolic Fates of this compound: Glucuronidation and Further Oxidation

Following its formation, this compound undergoes further metabolic transformations, primarily through Phase II conjugation reactions and additional oxidation.

A major metabolic pathway for this compound is glucuronidation. caymanchem.com In this process, the hydroxyl group of this compound is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This conjugation significantly increases the water solubility of the metabolite, making it more readily excretable in urine. wikipedia.orgcaymanchem.com In fact, in urine samples, the N-(5-hydroxypentyl) metabolite of JWH-018 is almost completely found in its glucuronidated form. caymanchem.com Several UGT isoforms are involved in this process, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7. researchgate.netresearchgate.net The resulting glucuronide conjugate, JWH-018-N-(5-hydroxypentyl) β-d-glucuronide, is a major urinary metabolite. acs.orgnih.gov

In addition to glucuronidation, the hydroxyl group of this compound can be further oxidized to form a carboxylic acid derivative, JWH-018 N-pentanoic acid. This oxidation represents another step in the detoxification and elimination pathway of the parent compound. The N-pentanoic acid metabolite is also a prominent metabolite found in human urine. frontiersin.org

Metabolic Fates of this compound

| Metabolic Process | Enzymes Involved | Resulting Product | Significance | Reference |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGT1A1, UGT1A3, UGT1A9, UGT1A10, UGT2B7) | JWH-018-N-(5-hydroxypentyl) β-d-glucuronide | Major pathway for detoxification and excretion; increases water solubility. | caymanchem.comresearchgate.netresearchgate.netacs.org |

| Further Oxidation | Not explicitly specified, but part of Phase I metabolism | JWH-018 N-pentanoic acid | Further detoxification and formation of another major urinary metabolite. | frontiersin.org |

Molecular Pharmacology of 5 Oh Jwh 018: Receptor Interactions and Intracellular Signaling

Cannabinoid Receptor Binding Affinity and Selectivity of 5-OH-JWH-018

The interaction of this compound with cannabinoid receptors, specifically the CB1 and CB2 receptors, is a critical determinant of its biological activity.

Radioligand Binding Studies for CB1 and CB2 Receptor Affinities

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In these studies, a radioactively labeled ligand with known high affinity for the receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Studies have demonstrated that monohydroxylated metabolites of JWH-018, including the 5-OH metabolite, retain the ability to bind to human CB1 and CB2 receptors. researchgate.netnih.gov Specifically, research has shown that while JWH-018 has a high affinity for both CB1 and CB2 receptors, its metabolites, including this compound, also exhibit notable binding. nih.gov For instance, JWH-018 itself displays a high affinity with a Ki of approximately 9.00 ± 5.00 nM at CB1 and 2.94 ± 2.65 nM at CB2 receptors. wikipedia.org The this compound metabolite has been found to have a binding affinity (Ki) of 922 nM for CB1 receptors. nih.gov Further research indicates that the 5-OH metabolite of JWH-018 exhibits an 8-fold rightward shift in affinity for CB2 receptors compared to the parent compound. researchgate.net

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

|---|---|---|

| JWH-018 | 9.00 ± 5.00 wikipedia.org | 2.94 ± 2.65 wikipedia.org |

| This compound | 922 nih.gov | Data suggests an 8-fold reduction in affinity compared to JWH-018 researchgate.net |

Receptor Selectivity Profiles: Comparative Analysis with Endogenous Ligands and Parent Compound

The selectivity of a compound for one receptor subtype over another is a key aspect of its pharmacological profile. JWH-018 itself is a full agonist at both CB1 and CB2 receptors, with some selectivity for the CB2 receptor. wikipedia.org In comparison, its 5-OH metabolite also interacts with both receptors. researchgate.netnih.gov While the parent compound JWH-018 shows a higher affinity for the CB2 receptor, its 5-OH metabolite demonstrates a reduced affinity for the CB2 receptor. researchgate.net This suggests a shift in the selectivity profile upon metabolism.

Compared to the endogenous cannabinoid anandamide (B1667382) (AEA), which also binds to both CB1 and CB2 receptors, synthetic cannabinoids like JWH-018 and its metabolites often exhibit different binding kinetics and efficacies. wikipedia.org While detailed comparative selectivity data for this compound against a wide range of endogenous ligands is still an area of ongoing research, the existing evidence points to the metabolic process altering the compound's interaction with the cannabinoid receptors.

Functional Agonism and Antagonism at Cannabinoid Receptors

Beyond binding, the functional activity of this compound at cannabinoid receptors determines its physiological effects. This is assessed through various assays that measure the downstream signaling events following receptor activation.

G Protein-Coupled Receptor Activation Assays (e.g., [35S]GTPγS Binding)

Cannabinoid receptors are G protein-coupled receptors (GPCRs). Agonist binding to these receptors triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, leading to its activation. The [35S]GTPγS binding assay is a direct measure of this G protein activation.

Studies have shown that while JWH-018 is a potent and efficacious agonist at CB1 receptors, its hydroxylated metabolites, including this compound, also retain the ability to activate G proteins. antoniocasella.eu Research indicates that this compound acts as an agonist at CB2 receptors, although with some variations in efficacy observed in [35S]GTPγS binding assays where it may exhibit a submaximal response compared to its full efficacy at CB1 receptors. researchgate.net Interestingly, a major glucuronidated metabolite of this compound has been found to lack intrinsic activity in stimulating G-protein activity at CB1 receptors, instead acting as a neutral antagonist. nih.gov

Adenylyl Cyclase Inhibition/Stimulation Studies

Activation of CB1 and CB2 receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP), a key intracellular second messenger. researchgate.netnih.gov Therefore, measuring the inhibition of adenylyl cyclase activity is a common method to assess the functional agonism of a compound.

Research has demonstrated that JWH-018 and its 5-OH metabolite are higher efficacy agonists in inhibiting adenylyl cyclase at CB2 receptors when compared to Δ9-THC or CP 55,940. researchgate.net Studies using CHO-hCB2 cells have confirmed that monohydroxylated metabolites of JWH-018, including the 5-OH variant, can inhibit forskolin-stimulated adenylyl cyclase activity, indicating they act as agonists at the CB2 receptor to regulate this downstream effector. nih.gov

| Compound | Assay | Receptor | Finding |

|---|---|---|---|

| JWH-018 | [35S]GTPγS Binding | CB1 | Potent and efficacious agonist. antoniocasella.eu |

| This compound | [35S]GTPγS Binding | CB2 | Agonist activity, though may be submaximal. researchgate.net |

| JWH-018-N-(5-hydroxypentyl) β-D-glucuronide | [35S]GTPγS Binding | CB1 | Neutral antagonist, no G-protein stimulation. nih.gov |

| This compound | Adenylyl Cyclase Inhibition | CB2 | Higher efficacy agonist compared to Δ9-THC. researchgate.net |

Beta-Arrestin Recruitment and Receptor Internalization Assays

Beta-arrestins are proteins that play a crucial role in the desensitization and internalization of GPCRs, including cannabinoid receptors. Following agonist binding and receptor phosphorylation, beta-arrestins are recruited to the receptor, which can lead to the uncoupling of the G protein and the initiation of receptor internalization.

Assays like the NanoLuc Binary Technology (NanoBiT) and PathHunter have been utilized to study the recruitment of β-arrestin to cannabinoid receptors upon ligand binding. mdpi.comacs.orguniversiteitleiden.nl Studies have shown that synthetic cannabinoids, including JWH-018, can induce β-arrestin recruitment. mdpi.com For instance, JWH-018 has been shown to cause robust CB1 receptor internalization. nih.gov Research using a NanoLuc-based bioassay demonstrated that JWH-018 and its major phase I metabolites, including the 5-OH-pentyl metabolite, can activate CB1 and CB2 receptors, a process linked to β-arrestin interaction. acs.orgresearchgate.net Specifically, it has been noted that some synthetic cannabinoids like JWH-018 display roughly equal potencies in stimulating G-protein signaling and recruiting β-arrestin2. mdpi.com

Intracellular Signaling Cascades Mediated by this compound

As an active agonist at cannabinoid receptors, this compound is presumed to trigger a cascade of intracellular events similar to its parent compound, JWH-018, and other potent synthetic cannabinoids. These signaling pathways are primarily initiated following the activation of G protein-coupled cannabinoid receptors, CB1 and CB2.

Activation of the CB1 receptor is known to modulate several intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. dusunenadamdergisi.orgnih.gov This pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a crucial downstream target of CB1 receptor signaling. nih.gov

Research demonstrates that the parent compound, JWH-018, is a potent and efficacious activator of ERK1/2 phosphorylation. nih.govresearchgate.net In studies using HEK293 cells expressing the CB1 receptor, JWH-018 stimulated ERK1/2 activation in a concentration-dependent manner, reaching a peak within 5 to 10 minutes. nih.gov This activation was shown to be significantly more potent than that of another well-characterized cannabinoid agonist, WIN 55,212-2. nih.gov Given that this compound is a pharmacologically active metabolite that retains potent agonist activity at CB1 receptors, it is expected to exert similar modulatory effects on the MAPK pathway. researchgate.net

Detailed research findings on the parent compound JWH-018 provide insight into the potency of this signaling modulation.

Table 1: Potency of JWH-018 in Activating ERK1/2 MAPK Pathway

| Compound | Assay System | Parameter | Value | Reference |

|---|---|---|---|---|

| JWH-018 | CB1-expressing HEK293 cells | EC₅₀ for ERK1/2 Phosphorylation | 4.4 nM | nih.gov |

This table is interactive. Click on the headers to sort.

The coupling of cannabinoid receptors to various G proteins can lead to diverse intracellular responses. While CB1 receptors predominantly couple to Gαi/o proteins, which inhibit adenylyl cyclase, they can also signal through other G proteins, such as Gαq. dusunenadamdergisi.org Activation of the Gαq pathway stimulates phospholipase C, leading to the mobilization of intracellular calcium (Ca²⁺) from internal stores.

Studies on other synthetic cannabinoids have demonstrated this effect. For instance, the CB2 receptor agonist JWH-015 has been shown to induce calcium flux in breast cancer cells. nih.gov However, specific research investigating the direct effects of this compound on calcium mobilization is limited. Based on the known signaling promiscuity of cannabinoid receptors when activated by potent synthetic agonists, it is plausible that this compound could influence intracellular calcium levels, but direct experimental evidence is required for confirmation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Investigations of this compound Interaction with Non-Cannabinoid Receptors

Systematic screening of the parent compound, JWH-018, has been conducted to assess its binding affinity for a range of non-cannabinoid receptors. These studies generally show that JWH-018 has absent or weak affinity for most major neurotransmitter receptors. nih.govnih.govcapes.gov.br However, some weak interactions have been noted. For example, JWH-018 and other first-generation synthetic cannabinoids have been identified as weakly potent antagonists at the serotonin (B10506) 5-HT₂B receptor. nih.govfrontiersin.org Additionally, JWH-018 displayed some inhibitory activity at the hERG channel. nih.gov

Specific screening data for the this compound metabolite against a broad panel of non-cannabinoid receptors is not extensively documented. The findings for the parent compound suggest that while off-target effects at high concentrations are possible, the primary activity is mediated through cannabinoid receptors.

Table 2: Binding Affinities and Functional Activity of JWH-018 at Selected Non-Cannabinoid Receptors

| Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| 5-HT₂B Receptor | Functional Inhibition | IC₅₀ | 20.3 µM | nih.gov |

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Studies of 5 Oh Jwh 018 Within the Naphthoylindole Class

Positional Isomerism and Pharmacological Impact

The position of the hydroxyl group on the pentyl chain of JWH-018 significantly influences the compound's affinity and efficacy at cannabinoid receptors. Hydroxylation at the 5-position, creating 5-OH-JWH-018, results in a metabolite that retains considerable activity. nih.gov Studies have shown that monohydroxylated metabolites of JWH-018, including the 5-hydroxy derivative, can bind to both CB1 and CB2 receptors. nih.govresearchgate.net

The pharmacological impact of this positional isomerism is notable. For instance, while hydroxylation at the 5-position of the pentyl chain in JWH-018 reduces receptor affinity to some extent, likely due to changes in lipophilicity and steric hindrance, the resulting metabolite, this compound, remains a potent agonist. researchgate.net Research indicates that metabolites hydroxylated at the 4- and 5-positions of the pentyl chain of JWH-018 retain the ability to activate cannabinoid receptors. researchgate.net Specifically, the this compound metabolite showed an 8-fold decrease in affinity for the CB2 receptor compared to the parent compound. researchgate.net

In contrast, other positional isomers, such as those with hydroxylation on the indole (B1671886) ring (e.g., 6-OH-indole or 7-OH-indole), also demonstrate retained, albeit sometimes altered, activity. legal-high-inhaltsstoffe.de The glucuronidated conjugate of this compound, a major human metabolite, has been found to act as a neutral antagonist at CB1 receptors, highlighting the profound impact of further metabolic changes on pharmacological function. researchgate.net This demonstrates that the specific location of even a single functional group can dramatically alter the pharmacological profile of the molecule, shifting it from a potent agonist to an antagonist.

Comparative SAR Analysis with JWH-018 and Other Metabolites/Analogues

A comparative analysis of this compound with its parent compound, JWH-018, and other related metabolites reveals important SAR trends within the naphthoylindole class. JWH-018 itself is a potent full agonist at both CB1 and CB2 receptors. researchgate.net Its metabolites, including this compound, often retain significant cannabimimetic activity. nih.gov

Studies have demonstrated that several monohydroxylated metabolites of JWH-018, including this compound, bind to CB1 receptors with affinities that are greater than or equal to that of Δ⁹-THC. nih.gov Furthermore, in assays measuring G-protein stimulation, this compound and other hydroxylated metabolites produce levels of activation comparable to or greater than Δ⁹-THC. nih.gov

When compared to Δ⁹-THC and the synthetic cannabinoid CP-55,940, both JWH-018 and this compound are more potent agonists in assays of CB2 receptor-mediated inhibition of adenylyl cyclase. researchgate.net However, the affinity of hydroxylated metabolites for CB2 receptors can be reduced. For example, both 4-OH and 5-OH pentyl chain metabolites of JWH-018 show a decrease in affinity for CB2 receptors. researchgate.net

The N-pentanoic acid metabolite of JWH-018, another significant metabolic product, shows substantially reduced receptor binding affinity compared to the hydroxylated metabolites. legal-high-inhaltsstoffe.de This underscores the importance of the N-alkyl chain for potent receptor interaction. The fluorinated analogue of JWH-018, AM-2201, and its metabolites also provide a basis for comparison. The metabolic patterns, including the formation of hydroxylated derivatives, can help distinguish between the use of JWH-018 and AM-2201. nih.gov For instance, the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 can be a useful marker. nih.gov

The following table summarizes the comparative binding affinities and efficacies of JWH-018 and its key metabolites:

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Functional Activity |

| JWH-018 | 9.0 | 2.94 | Full Agonist researchgate.netlegal-high-inhaltsstoffe.de |

| This compound | Retains high affinity nih.gov | Reduced affinity (8-fold shift) researchgate.net | Potent Agonist nih.govresearchgate.net |

| 4-OH-JWH-018 | Retains high affinity nih.gov | Reduced affinity (15-fold shift) researchgate.net | Potent Agonist researchgate.net |

| JWH-018 N-pentanoic acid | Significantly lower affinity legal-high-inhaltsstoffe.de | Not reported | Low activity legal-high-inhaltsstoffe.deacs.org |

| Δ⁹-THC | 40.7 | 36.4 | Partial Agonist legal-high-inhaltsstoffe.de |

Computational Modeling and Molecular Docking Approaches for this compound Receptor Interactions

Computational methods provide valuable insights into the molecular interactions between ligands like this compound and cannabinoid receptors, helping to explain the observed SAR.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific receptor. mdpi.comnih.gov This approach is particularly useful when the crystal structure of the receptor is unknown or difficult to obtain. nih.gov For the naphthoylindole class of cannabinoids, pharmacophore models typically highlight the importance of a hydrophobic region corresponding to the naphthoyl group, a hydrogen bond acceptor (the carbonyl oxygen), another hydrophobic region (the indole ring), and a hydrophobic alkyl chain.

For this compound, the introduction of a hydroxyl group on the pentyl chain adds a potential hydrogen bond donor/acceptor feature. This alteration can influence how the ligand fits into the pharmacophore model and interacts with the receptor's binding pocket. While the core pharmacophoric elements of JWH-018 are retained, the additional polar group in this compound can lead to different optimal binding poses or interactions with specific amino acid residues within the receptor, potentially explaining the observed changes in affinity and efficacy. researchgate.net

Structure-Based Drug Design Insights

Structure-based drug design relies on the known three-dimensional structure of the target protein to design or modify ligands. While a high-resolution crystal structure of the CB1 receptor in its active state bound to a ligand has been challenging to obtain, homology models and, more recently, cryo-electron microscopy structures have provided valuable templates for molecular docking studies.

Molecular docking simulations of JWH-018 and its analogues within the CB1 receptor binding pocket have identified key interactions. nih.gov The naphthoyl group typically occupies a hydrophobic pocket, and the carbonyl oxygen often forms a hydrogen bond with a key amino acid residue. The N-alkyl chain extends into another hydrophobic channel within the receptor.

For this compound, docking studies can elucidate how the hydroxyl group affects these interactions. The presence of the hydroxyl group may introduce a new hydrogen bonding opportunity with a nearby residue or cause a steric clash, forcing a conformational change in the ligand or the receptor. These simulations can help rationalize the observed decrease in affinity for the CB2 receptor and the retained high affinity at the CB1 receptor. researchgate.net Computational studies have shown that for the JWH series of compounds, the presence of the carbonyl linker provides stability for a common binding pose. nih.gov The introduction of the hydroxyl group in this compound could potentially disrupt or alter this stable pose, leading to changes in its pharmacological profile.

Analytical Methodologies for Research Focused Detection and Quantification of 5 Oh Jwh 018

Chromatographic Techniques for Separation and Identification

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of analytical strategies for 5-OH-JWH-018. These techniques offer the high selectivity and sensitivity required for distinguishing the metabolite from a complex mixture of endogenous and exogenous substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and powerful technique for the analysis of this compound in biological samples such as urine, plasma, and whole blood. ontosight.airesearchgate.nettandfonline.com This method provides excellent sensitivity and specificity, allowing for the detection and quantification of the metabolite even at very low concentrations. tandfonline.com

Several validated LC-MS/MS methods have been reported in the scientific literature. For instance, a method for the simultaneous quantification of JWH-018 and its metabolites, including 4-OH-JWH-018, in human plasma and urine demonstrated low limits of detection (LOD) of 0.01 ng/mL in plasma and 0.003 ng/mL in urine. tandfonline.com The lower limits of quantification (LLOQ) were 0.03 ng/mL and 0.01 ng/mL in plasma and urine, respectively. tandfonline.com Another study utilizing LC-MS/MS for the analysis of synthetic cannabinoids in whole blood and urine reported LODs for various analytes ranging from 0.675 ng/mL to 3.375 ng/mL in whole blood and 0.225 ng/mL to 3.375 ng/mL in urine. researchgate.net

The chromatographic separation is typically achieved using a C18 analytical column with a gradient elution program. Mobile phases commonly consist of an aqueous component with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard to ensure accurate quantification. diva-portal.org

Interactive Data Table: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography System | Agilent 1200 Series HPLC |

| Mass Spectrometer | Applied Biosystems API-4000 Q TRAP |

| Analytical Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | Gradient |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Ion Electrospray (ESI) |

| Source Voltage | 2500 V |

| Source Temperature | 600°C |

This table represents a typical set of conditions and may vary between different validated methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the detection of JWH-018 metabolites, including this compound, in biological samples like urine. ontosight.airesearchgate.net This method often requires a derivatization step to increase the volatility and thermal stability of the analyte before it can be analyzed by GC.

A developed GC-MS method for detecting JWH-018 urinary metabolites involved acid hydrolysis followed by solid-phase extraction (SPE). This approach successfully identified metabolites such as the 4-hydroxypentyl and 5-hydroxypentyl derivatives. The use of analytical standards is crucial for confirming the identity of the detected metabolites based on their retention times and mass spectral fragmentation patterns. researchgate.net GC-MS can serve as a complementary technique to LC-MS/MS, providing an orthogonal method for confirmation of results.

Advanced Separation and Characterization Techniques for Isomeric Metabolites

The differentiation of isomeric metabolites, which have the same mass but different structures, presents a significant analytical challenge. Advanced techniques are often required to resolve and characterize these closely related compounds.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool for separating isomeric synthetic cannabinoid metabolites, including those of JWH-018. chemrxiv.orgnih.gov This technique adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. waters.com The resulting collision cross-section (CCS) value is a characteristic property that can help distinguish between isomers. chemrxiv.orgnih.govwaters.com

For instance, high-resolution IM-MS, such as Structures for Lossless Ion Manipulations (SLIM), has demonstrated the ability to separate sodiated JWH-250 metabolites. chemrxiv.orgnih.gov While some JWH-018 isomers have proven challenging to separate due to nearly identical CCS values, derivatization techniques can be employed to overcome this limitation. chemrxiv.orgnih.gov For example, dansyl chloride derivatization can selectively react with a specific isomer, allowing for its differentiation based on both its unique mass-to-charge ratio and CCS. chemrxiv.orgnih.gov

Sample Preparation Strategies for Research Investigations (e.g., biological fluids, tissues)

Effective sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analyte of interest before instrumental analysis. researchgate.netoup.com The choice of extraction technique depends on the nature of the sample (e.g., urine, blood, hair) and the analytical method being used.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. A mixture of hexane (B92381) and ethyl acetate (B1210297) has been used for extracting JWH-018 and its metabolites from whole blood. oup.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away. This method has been successfully applied to the extraction of JWH-018 metabolites from urine.

Protein Precipitation: This is a simpler and faster method often used for plasma or whole blood samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation.

"Dilute-and-Shoot": For some LC-MS/MS methods, a simple dilution of the sample (e.g., urine) followed by direct injection can be sufficient, significantly reducing sample preparation time.

In a study analyzing synthetic cannabinoids in whole blood, a protein precipitation method using zinc sulfate (B86663) and ammonium acetate followed by acetonitrile was employed with Ostro 96-well plates. For hair analysis, methanol extraction has been used to isolate JWH-018 and its metabolites. nih.gov

Method Validation Parameters for Research Quantitation and Selectivity

To ensure the reliability and accuracy of analytical results, methods for the quantification of this compound must be thoroughly validated. researchgate.nettandfonline.com Validation parameters are established by regulatory and scientific guidelines to demonstrate that a method is fit for its intended purpose.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration. oup.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Interactive Data Table: Example Method Validation Results for this compound Metabolite Analysis in Urine

| Validation Parameter | Result |

| Linearity (R²) | > 0.99 |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| LOD | 0.003 ng/mL |

| LLOQ | 0.01 ng/mL |

| Recovery | 92.0–106.8% |

| Matrix Effect | 93.4–118.0% |

These values are representative and compiled from various studies. tandfonline.comnih.gov

Pre Clinical in Vitro and Ex Vivo Pharmacological Characterization of 5 Oh Jwh 018

Cellular Model Systems for Cannabinoid Receptor Research

Cellular model systems are indispensable tools for dissecting the pharmacological properties of compounds like 5-OH-JWH-018. These systems allow for controlled investigation of interactions with cannabinoid receptors and downstream signaling pathways.

Studies in Recombinant Cell Lines Expressing CB1/CB2 Receptors

Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are genetically engineered to express specific receptors, in this case, the human cannabinoid type-1 (hCB1) and type-2 (hCB2) receptors. These models are crucial for determining the binding affinity and functional activity of compounds.

Studies have consistently shown that this compound, like its parent compound JWH-018, is a potent agonist at both CB1 and CB2 receptors. Research indicates that many hydroxylated metabolites of JWH-018 retain high affinity and activity at these receptors. acs.organtoniocasella.eu Specifically, the monohydroxylated metabolites, including the N-(5-hydroxypentyl) metabolite, bind to CB1 receptors with high affinity and can stimulate G-protein activation with efficacy equal to or greater than Δ9-THC. antoniocasella.euplos.org Some of these metabolites, including this compound, act as full agonists at the CB1 receptor. antoniocasella.euplos.org

The affinity of these metabolites for cannabinoid receptors is a key determinant of their pharmacological effects. Pentyl hydroxylation has been found to reduce the affinity of synthetic cannabinoids at both hCB1 and hCB2 receptors, but interestingly, this can increase the binding selectivity for hCB2 receptors. nih.gov Despite the reduced affinity, these hydroxypentyl metabolites maintain a high level of efficacy, which is greater than that of THC. nih.gov

Further studies have explored the functional consequences of receptor activation. In CHO cells transfected with human CB1 or CB2 receptors, cyclic AMP (cAMP) experiments revealed that these compounds act as full agonists, completely inhibiting forskolin-stimulated cAMP production. researchgate.net The glucuronidated form of the 5-hydroxypentyl metabolite of JWH-018 has been shown to have a much lower affinity for the CB1 receptor and acts as a neutral antagonist rather than an agonist. acs.orgnih.gov

Table 1: Binding Affinity and Functional Activity of JWH-018 and its Metabolites at Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Cell Line |

|---|---|---|---|---|

| JWH-018 | CB1 | 9.0 nih.govwikipedia.org | Full Agonist nih.gov | HEK293, CHO nih.gov |

| CB2 | 2.94 nih.govwikipedia.org | Full Agonist | CHO nih.gov | |

| This compound (omega-hydroxyl metabolite) | CB1 | Equivalent to or lower than Δ9-THC antoniocasella.eu | Full Agonist antoniocasella.eu | Mouse Brain Homogenates antoniocasella.eu |

| CB2 | High Affinity nih.gov | Potent Agonist nih.gov | CHO-hCB2 nih.gov | |

| JWH-018 N-(5-hydroxypentyl) β-d-glucuronide | CB1 | 922 acs.org | Neutral Antagonist acs.org | Not Specified |

Investigations in Primary Cell Cultures for Mechanistic Studies

Primary cell cultures, derived directly from tissues, provide a more physiologically relevant model for studying the effects of compounds. While specific data on this compound in primary cell cultures is limited in the provided search results, studies on its parent compound, JWH-018, in human neuroblastoma SH-SY5Y cells, which express CB1 but not CB2 receptors, offer insights. nih.gov These studies help to characterize the neurotoxic potential and mechanisms of action. nih.gov Research using primary dorsal root ganglion neuronal cultures has been employed to investigate the neuroprotective potential of synthetic cannabinoids. researchgate.net

Enzyme Inhibition and Induction Studies Relevant to this compound Metabolism

The metabolism of JWH-018 and its metabolites is primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the specific enzymes involved is crucial for predicting potential drug-drug interactions.

Studies using human liver microsomes and recombinant human proteins have identified CYP2C9 and CYP1A2 as the major P450 enzymes responsible for the oxidation of JWH-018. nih.gov CYP2C9 primarily produces the ω-OH (5-OH) and ω-1-OH metabolites, while CYP1A2 also produces these in addition to the ω-COOH derivative. nih.gov Other CYP isoforms like CYP2C19 and CYP2D6 play a more minor role in its metabolism. nih.gov

Furthermore, after oxidation by CYP enzymes, the hydroxylated metabolites of JWH-018 undergo glucuronidation, a phase II metabolic process. researchgate.net The major UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of JWH-018 in the liver are UGT1A1, UGT1A9, and UGT2B7. researchgate.net Several extrahepatic isoforms, including UGT1A3 and UGT1A10, also show significant activity. researchgate.net

It is important to note that synthetic cannabinoids, including JWH-018, can also inhibit the activity of various CYP and UGT enzymes, which can lead to altered metabolism of other co-administered drugs. mdpi.com

Table 2: Enzymes Involved in the Metabolism of JWH-018

| Enzyme Family | Specific Isoforms | Role in Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2C9, CYP1A2 nih.gov | Major enzymes in oxidative metabolism (hydroxylation) nih.gov |

| CYP2C19, CYP2D6 nih.gov | Minor role in oxidative metabolism nih.gov | |

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT2B7 (hepatic) researchgate.net | Major enzymes in glucuronidation researchgate.net |

| UGT1A3, UGT1A10 (extrahepatic) researchgate.net | Significant activity in glucuronidation researchgate.net |

In Vivo Pre Clinical Research Models: Mechanistic Pharmacological Studies of 5 Oh Jwh 018

Pharmacokinetic Disposition of 5-OH-JWH-018 in Pre-clinical Species

The study of the pharmacokinetic profile of this compound is crucial for understanding its duration and action in biological systems. As a metabolite, its formation and concentration are dependent on the administration of the parent compound, JWH-018, or related synthetic cannabinoids like AM-2201.

In male Sprague-Dawley rats administered AM-2201, a compound that metabolizes to JWH-018 and its derivatives, the JWH-018 N-(5-hydroxypentyl) metabolite was detected in plasma. Concentrations were generally low, reaching a maximum of ≤1.14 µg/L. The peak plasma concentration for this metabolite occurred at approximately 2.4 hours post-administration of the parent compound.

A study in mice that were administered JWH-018 provided further insight into the timeline of metabolite formation. antoniocasella.eu While this study primarily quantified the JWH-018 N-(4-hydroxypentyl) metabolite, it illustrates the rapid appearance of hydroxylated metabolites in serum following administration of the parent drug. antoniocasella.eu For instance, the N-(4-OH) metabolite reached a peak serum concentration of 9.1 ng/mL within 15 minutes. antoniocasella.eu The study also detected the JWH-018 5-OH indole (B1671886) metabolite, though at much lower concentrations, peaking at 0.8 ng/mL 15 minutes after administration. antoniocasella.eu It is important to note that the N-pentyl side chain is a primary site for metabolism. frontiersin.org

Further research has established that JWH-018 N-(5-hydroxypentyl) is a major urinary metabolite, where it is almost entirely found in its glucuronidated form. nih.govcaymanchem.com This indicates that after its formation through hydroxylation, it undergoes extensive phase II metabolism before excretion.

Interactive Table: Pharmacokinetic Parameters of JWH-018 Hydroxylated Metabolites in Pre-clinical Models

| Pre-clinical Species | Parent Compound Administered | Metabolite Measured | Peak Concentration (Cmax) | Time to Peak (Tmax) | Source |

|---|---|---|---|---|---|

| Rat (Sprague-Dawley) | AM-2201 | JWH-018 N-(5-hydroxypentyl) | ≤1.14 µg/L | ~2.4 hours | |

| Mouse | JWH-018 | JWH-018 5-hydroxyindole | 0.8 ng/mL | 15 minutes | antoniocasella.eu |

Receptor Occupancy Studies in Animal Models

In vivo studies have confirmed that this compound, along with other monohydroxylated metabolites of JWH-018, retains significant biological activity, primarily through its interaction with cannabinoid receptors. antoniocasella.eumdpi.com Research demonstrates that these metabolites not only bind to the cannabinoid 1 (CB1) receptor with high affinity but also act as agonists, meaning they activate the receptor. antoniocasella.eumdpi.com

One study designated the JWH-018 N-(5-hydroxypentyl) metabolite as M1 and found it retained a high binding affinity for CB1 receptors (Ki of 2.6 ± 0.3 nM in mouse brain homogenates), comparable to the parent compound JWH-018 (Ki of 1.2 ± 0.3 nM) and significantly higher than that of Δ⁹-THC (Ki of 15.29 ± 4.5 nM). antoniocasella.eu This in vitro finding was supported by in vivo evidence in mice, where the administration of the M1 metabolite produced significant cannabimimetic effects, including a marked depression of locomotor activity and a reduction in core body temperature. antoniocasella.eumdpi.com These effects were successfully blocked by the administration of AM251, a known CB1 receptor-preferring antagonist, confirming that the observed effects were mediated by the metabolite's occupancy and activation of CB1 receptors. antoniocasella.eumdpi.com

While much of the central nervous system activity is attributed to CB1 receptors, studies have also shown that hydroxylated metabolites of JWH-018, including the 5-OH derivative, bind with high nanomolar affinity to cannabinoid 2 (CB2) receptors and function as potent agonists. nih.gov In contrast, the glucuronidated form of this compound, which is a major urinary metabolite, has been found to act as a neutral antagonist at CB1 receptors in vitro, suggesting that phase II metabolism significantly alters the compound's pharmacological activity. researchgate.netnih.gov

Interactive Table: Receptor Binding and In Vivo Activity of this compound

| Compound | Receptor Target | Finding | Pre-clinical Model | Source |

|---|---|---|---|---|

| This compound (M1) | CB1 Receptor | Retains high binding affinity (Ki = 2.6 nM). | Mouse (in vitro brain homogenate) | antoniocasella.eu |

| This compound (M1) | CB1 Receptor | Induces hypothermia and locomotor depression, which is blocked by a CB1 antagonist (AM251). | Mouse (in vivo) | antoniocasella.eumdpi.com |

| Hydroxylated JWH-018 Metabolites | CB2 Receptor | Bind with high affinity and act as potent agonists. | - (in vitro) | nih.gov |

| JWH-018-N-(5-hydroxypentyl) β-d-glucuronide | CB1 Receptor | Acts as a neutral antagonist. | Mouse (in vitro brain homogenate) | researchgate.netnih.gov |

Neurotransmitter Release Modulation in Specific Brain Regions (e.g., Dopamine)

Direct studies measuring the effect of isolated this compound administration on neurotransmitter release in preclinical models are limited. However, research on the parent compound, JWH-018, provides context for the potential role of its active metabolites.

Gene Expression and Protein Regulation Studies in Pre-clinical Models Relevant to Cannabinoid Receptor Systems

Currently, there is a lack of published in vivo studies in preclinical animal models that specifically investigate the effects of the compound this compound on gene expression or protein regulation related to the cannabinoid system. Research in this area has focused on the parent compound, JWH-018, which has been shown to cause downregulation of CB1 receptors and affect various proteins related to neuroinflammation and cell signaling after repeated exposure in rats. researchgate.net However, these findings cannot be directly attributed to the this compound metabolite without specific investigation.

Future Directions and Unexplored Academic Research Avenues for 5 Oh Jwh 018

Elucidation of Complete Metabolic Pathways and Enantiomeric Considerations

The metabolism of JWH-018 is extensive, primarily mediated by cytochrome P450 (P450) enzymes, leading to a variety of oxidized metabolites. nih.govplos.org In human liver microsomes, over 90% of JWH-018 metabolism results in the formation of the 5-OH, 6-OH, ω-OH, and ω-1-OH metabolites. nih.gov While 5-OH-JWH-018 is a major product, the complete metabolic cascade, including subsequent generations of metabolites and their glucuronic acid conjugates, is not fully mapped. nih.gov

A significant and underexplored area is the stereochemistry of these metabolic processes. The (ω-1)-OH metabolite of JWH-018 is a chiral molecule, existing as two distinct enantiomers: (ω-1)-OH(R) and (ω-1)-OH(S). nih.gov Research has shown that the metabolism of JWH-018 is influenced by genetic polymorphisms of CYP2C9, one of the main enzymes involved. nih.govnih.gov In vitro assays using human recombinant CYP2C9 variants have demonstrated that these genetic differences lead to varying rates of metabolite formation. nih.gov For instance, the CYP2C93 variant produces significantly lower amounts of the (ω)-OH and (ω-1)-OH metabolites, whereas CYP2C92 is more efficient than the wild-type enzyme (CYP2C9*1). nih.gov

| Metabolite | CYP2C9 Variant | Km (μM) | Vmax (pmol/min/nmol) |

| JWH-018 (ω)-OH | CYP2C91 | 0.90 ± 0.32 | 11.23 ± 0.65 |

| CYP2C92 | 0.48 ± 0.10 | 18.01 ± 0.58 | |

| CYP2C93 | 0.68 ± 0.21 | 3.23 ± 0.21 | |

| JWH-018 (ω-1)-OH(S) | CYP2C91 | 0.89 ± 0.33 | 14.61 ± 0.97 |

| CYP2C92 | 0.58 ± 0.14 | 26.62 ± 1.03 | |

| CYP2C93 | 0.43 ± 0.24 | 2.75 ± 0.23 | |

| JWH-018 (ω-1)-OH(R) | CYP2C91 | 1.15 ± 0.49 | 19.63 ± 1.54 |

| CYP2C92 | 0.65 ± 0.15 | 38.54 ± 1.49 | |

| CYP2C9*3 | 2.61 ± 2.52 | 2.62 ± 0.45 |

Table 1: In vitro enzyme kinetic parameters for the metabolism of JWH-018 by different CYP2C9 variants. Data sourced from Zheng et al., 2017. nih.gov

Future research must extend beyond identifying primary metabolites to fully elucidate the downstream metabolic pathways of this compound itself. Crucially, studies need to address enantiomeric considerations for all relevant chiral metabolites. The development of chiral analytical methods has confirmed that humans produce specific enantiomeric metabolites of JWH-018, but the pharmacological and toxicological significance of this stereospecificity remains to be determined and requires further investigation. caymanchem.com

Investigation of Allosteric Modulation at Cannabinoid Receptors

Allosteric modulation, where a ligand binds to a secondary site on a receptor to modify the effects of the primary (orthosteric) ligand, represents a sophisticated mechanism of drug action. While the parent compound JWH-018 is a known orthosteric agonist at cannabinoid receptors (CB1 and CB2), its potential for allosteric modulation—and that of its metabolites like this compound—is a critical and largely unexplored research frontier. globalrecoverynetwork.org

Interestingly, recent studies have revealed that JWH-018 and the related compound AM2201 can act as positive allosteric modulators (PAMs) at the serotonin (B10506) 5-HT1A receptor, enhancing the effect of serotonin. mdpi.comacs.org This off-target allosteric activity suggests that the capacity for such modulation is present in the molecular scaffold. However, whether this compound can allosterically modulate cannabinoid receptors is unknown. In a related finding, the glucuronidated conjugate of this compound has been identified as a neutral antagonist at CB1 receptors, highlighting that metabolites can have fundamentally different activities from the parent compound. researchgate.net

Conversely, significant research has focused on developing negative allosteric modulators (NAMs) for the CB1 receptor as a strategy to counteract the effects of synthetic cannabinoids. nih.govresearchgate.net Compounds such as PSNCBAM1 have been shown to reverse the effects of JWH-018 in both in vitro and in vivo models. nih.govresearchgate.net

Future academic inquiry should therefore focus on directly assessing whether this compound or its subsequent metabolites can act as allosteric modulators (either positive or negative) at CB1 and CB2 receptors. Such findings would profoundly impact our understanding of the compound's pharmacology, separate from its direct agonist activity.

Role of this compound in Poly-Substance Research Contexts (Mechanistic Focus)

The use of synthetic cannabinoids often occurs in the context of poly-substance use, yet the mechanistic basis for interactions between these compounds and other substances is poorly understood. ljmu.ac.uk Research on JWH-018 has demonstrated that its effects are not limited to the cannabinoid system. Repeated exposure to JWH-018 has been shown to enhance responsiveness to 5-HT1A receptor stimulation in animal models. globalrecoverynetwork.orgfrontiersin.org This cross-system sensitization, along with the finding that JWH-018 is a PAM at 5-HT1A receptors, provides a clear mechanistic link to potential interactions with other drugs that target serotonergic pathways. mdpi.comacs.org

A major unexplored avenue is whether the metabolite this compound shares these off-target activities or possesses its own unique profile of interactions. It is known that many hydroxylated metabolites of JWH-018 retain potent activity at cannabinoid receptors. plos.organtoniocasella.eu However, their effects on other receptor systems have not been characterized.

Future research should adopt a mechanistic focus to investigate the role of this compound in poly-substance contexts. This would involve:

Characterizing the binding profile of this compound across a wide range of non-cannabinoid receptors, ion channels, and transporters.

Conducting in vitro and in vivo studies to examine how this compound modulates the effects of other commonly co-used substances at a cellular and behavioral level.

Elucidating the molecular signaling pathways that are affected by the combination of this compound and other compounds.

Development of Novel Analytical Probes and Research Tools for this compound Research

The detection and characterization of this compound and its isomers are critical for both forensic analysis and academic research. Standard methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used, but the structural similarity among metabolites presents a significant analytical challenge. researchgate.net

Recent advancements in analytical technology offer powerful new tools. A promising development is the use of high-resolution ion mobility-mass spectrometry (HRIM-MS), such as Structures for Lossless Ion Manipulations (SLIM), which can separate metabolites based on their size, shape, and charge in addition to their mass. This technique has successfully separated isomeric metabolites of JWH-018 and JWH-250. In cases where isomers have nearly identical collision cross section (CCS) values, chemical derivatization with reagents like dansyl chloride can be used to selectively alter one isomer, allowing for its differentiation by both mass and mobility.

| Analyte (Sodiated Species) | Collision Cross Section (CCS) in N2 (Ų) |

| JWH-018 4-hydroxyindole | 283.7 (as dimer) |

| JWH-018 N-(5-hydroxypentyl) (this compound) | 262.5 (as dimer) |

| Mixture of 4-OH and 5-OH dimers | 272.4 |

| Dansyl-derivatized JWH-018 6-hydroxyindole | 250.9 |

Table 2: Collision cross section (CCS) values for sodiated JWH-018 metabolite isomers and a derivatized product, demonstrating separation capability using SLIM ion mobility spectrometry. Data sourced from Aderorho et al., 2024. caymanchem.com

Other novel research tools include:

Isotopically Labeled Standards: The synthesis of deuterated standards, such as JWH 018 N-(5-hydroxypentyl) metabolite-d5, is essential for accurate quantification in complex biological matrices using mass spectrometry. caymanchem.com

Immunoassays: The development of more specific antibodies for enzyme-linked immunosorbent assays (ELISA) could provide high-throughput screening tools, though cross-reactivity with related metabolites remains a challenge to overcome. researchgate.net

Spectroscopic Probes: Surface-enhanced Raman spectroscopy (SERS) has been demonstrated as a sensitive method for detecting the parent compound JWH-018 and could be adapted for its metabolites. acs.org

Future work should focus on refining these novel methods to improve sensitivity and specificity, applying them to quantify metabolites in complex biological samples, and developing new probes for in-situ or real-time analysis. researchgate.net

Integration of Multi-Omics Approaches in this compound Research

Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective that can uncover complex biological responses to xenobiotics. mdpi.comresearchgate.netmdpi.com This approach is a largely unexplored but highly promising research avenue for understanding the full impact of this compound.

A clear link already exists between genomics and the metabolism of JWH-018. As discussed, polymorphisms in the gene for the CYP2C9 enzyme significantly alter metabolic rates and metabolite profiles. nih.gov An integrated multi-omics study could build on this by:

Combining Genomics and Metabolomics: Correlating genetic variants in P450 enzymes (and other relevant genes) with detailed metabolic profiles of individuals to build predictive models of metabolic phenotype.

Integrating Transcriptomics and Proteomics: Using cell or animal models exposed to this compound to measure global changes in gene expression (transcriptomics) and protein levels (proteomics). This could identify novel cellular pathways and signaling networks perturbed by the metabolite, beyond its direct receptor targets.

Systems Biology Modeling: Ultimately, integrating all layers of omics data can be used to construct comprehensive computational models of the biological effects of this compound. mdpi.com This would provide unprecedented insight into the mechanisms that connect genetic predisposition to metabolic outcomes and downstream cellular responses, potentially explaining individual variability in pharmacological effects.

The future of research into this compound lies in moving beyond simple characterization and toward a deeper, mechanistic understanding. By pursuing these unexplored academic avenues, the scientific community can build a more complete picture of this significant synthetic cannabinoid metabolite.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 5-OH-JWH-018 in a laboratory setting?

- Answer : Synthesis should follow protocols for indole-derived synthetic cannabinoids, emphasizing purity validation via HPLC-MS and NMR spectroscopy. Detailed experimental steps (e.g., reaction conditions, purification) must align with reproducibility standards, including full spectral data and purity thresholds (>95%) for novel compounds . Characterization requires comparative analysis with reference standards and adherence to IUPAC nomenclature guidelines to avoid misidentification .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Answer : Use validated LC-MS/MS protocols with deuterated internal standards to correct for matrix effects. Calibration curves should span expected concentration ranges (e.g., 0.1–100 ng/mL), with recovery rates ≥80% and precision (CV <15%) across replicates. Include quality controls (QCs) to validate intra- and inter-day accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.